molecular formula C11H8Cl2N2O B12872500 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12872500
M. Wt: 255.10 g/mol
InChI Key: OXJGKKWSMXOIIC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrroloisoxazole core with a dichlorophenyl group, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition of nitrile oxides with alkenes or alkynes, followed by intramolecular cyclization. For instance, the reaction of 3,4-dichlorobenzonitrile oxide with an appropriate alkyne in the presence of a catalyst such as copper(I) chloride can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and the use of metal-free catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]oxazole
  • 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole
  • 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]pyrazole

Uniqueness

3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its isoxazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and receptor modulation, where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-6(5-9(8)13)10-7-3-4-14-11(7)16-15-10/h1-2,5,14H,3-4H2

InChI Key

OXJGKKWSMXOIIC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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